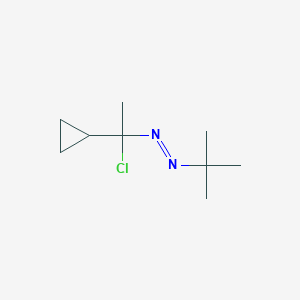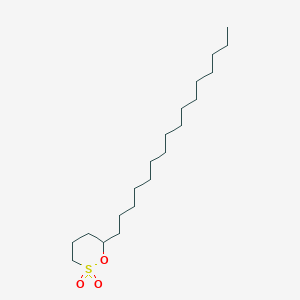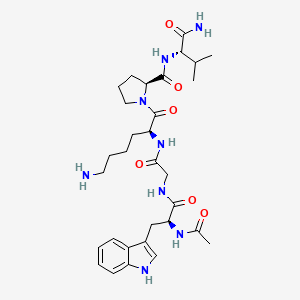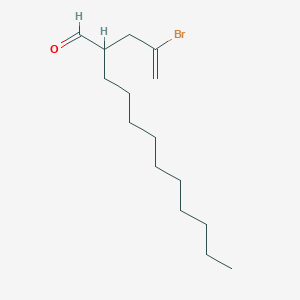
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a tert-butyl group, a chloro-substituted cyclopropyl group, and an ethyl chain, making it a unique and potentially interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with a chloro-substituted cyclopropyl ketone under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions would result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving nitrogen-containing compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism by which (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the chloro and tert-butyl groups may influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)hydrazine: Similar structure but with a hydrazine group instead of a diazene group.
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)amine: Contains an amine group instead of a diazene group.
Uniqueness
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
57908-76-6 |
|---|---|
Formule moléculaire |
C9H17ClN2 |
Poids moléculaire |
188.70 g/mol |
Nom IUPAC |
tert-butyl-(1-chloro-1-cyclopropylethyl)diazene |
InChI |
InChI=1S/C9H17ClN2/c1-8(2,3)11-12-9(4,10)7-5-6-7/h7H,5-6H2,1-4H3 |
Clé InChI |
VIFOSBXORQKVDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC(C)(C1CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)



![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)


![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)

![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
